EML-405
Description
Properties
CAS No. |
2101954-79-2 |
|---|---|
Molecular Formula |
C36H51N5O2 |
Molecular Weight |
585.837 |
IUPAC Name |
(2-(phenylamino)-1,4-phenylene)bis((4-(2-(pyrrolidin-1-yl)ethyl)piperidin-1-yl)methanone) |
InChI |
InChI=1S/C36H51N5O2/c42-35(40-24-14-29(15-25-40)12-22-38-18-4-5-19-38)31-10-11-33(34(28-31)37-32-8-2-1-3-9-32)36(43)41-26-16-30(17-27-41)13-23-39-20-6-7-21-39/h1-3,8-11,28-30,37H,4-7,12-27H2 |
InChI Key |
MJSAAVJPPGYWEY-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C(NC2=CC=CC=C2)=C1)C(N3CCC(CC3)CCN4CCCC4)=O)N5CCC(CCN6CCCC6)CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EML-405; EML 405; EML405; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
EML-405 belongs to a class of fluorinated aromatic carboxylic acids. Below is a comparative analysis with two structurally analogous compounds:
Compound A (CAS No. [Withheld for Anonymity])
- Molecular formula : C₇H₅ClO₂ (chlorine substitution instead of fluorine).
- Molecular weight : 156.56 g/mol .
- LogP : 1.85–2.15 (higher lipophilicity due to chlorine’s larger atomic radius).
- Synthesis : Prepared via Friedel-Crafts acylation at 60°C , achieving 55% yield .
- Pharmacology : Reduced BBB penetration (Log BB = -1.2) compared to this compound, likely due to increased molecular bulk.
Compound B (CAS No. [Withheld for Anonymity])
- Molecular formula : C₇H₆O₃ (hydroxyl group substitution instead of fluorine).
- Molecular weight : 138.12 g/mol .
- LogP : 0.98–1.35 (lower lipophilicity due to hydroxyl polarity).
- Synthesis : Oxidized from benzaldehyde derivatives at 30°C , yielding 62% .
- Pharmacology : Enhanced solubility (3.45 mg/mL ) but negligible BBB permeability, limiting CNS applications .
Functional Comparison with Fluorinated Analogues
This compound shares functional similarities with fluorinated compounds used in pharmaceuticals and agrochemicals:
Fluconazole (Antifungal Agent)
- Key difference : Fluconazole contains a triazole ring, whereas this compound lacks heterocyclic moieties.
Flurbiprofen (NSAID)
- Structural overlap : Both feature a fluorinated aromatic ring.
- Pharmacokinetics : Flurbiprofen has a higher LogP (3.8 ) and plasma protein binding (99%), whereas this compound’s lower LogP (1.23–1.92 ) favors renal excretion .
Data Tables
Table 1. Physicochemical and Pharmacological Comparison
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | 140.11 | 156.56 | 138.12 |
| LogP (iLOGP) | 1.23 | 1.85 | 0.98 |
| Solubility (mg/mL) | 1.21 | 0.89 | 3.45 |
| BBB Permeability | Yes | No | No |
| Synthesis Yield (%) | 48 | 55 | 62 |
| CYP Inhibition | No | Yes (CYP2D6) | No |
Table 2. Functional Analogues Comparison
| Compound | Primary Use | Target | This compound Overlap |
|---|---|---|---|
| Fluconazole | Antifungal | CYP51 | Fluorinated aromatic |
| Flurbiprofen | Anti-inflammatory | COX-1/COX-2 | Fluorinated aromatic |
| This compound | Under investigation | Not disclosed | N/A |
Research Findings and Implications
- Structural Insights : Fluorine in this compound enhances metabolic stability compared to hydroxyl or chlorine analogues, as evidenced by its resistance to CYP-mediated degradation .
- Synthetic Efficiency : this compound’s lower synthesis yield (48% ) versus Compound B (62% ) suggests room for optimizing reaction conditions .
- Therapeutic Potential: BBB permeability positions this compound for CNS applications, whereas analogues like Compound B may suit peripheral targets due to solubility advantages .
Preparation Methods
Chemical Synthesis and Library Design of UNC1215 Analogs
The preparation of EML-405 begins with the synthesis of a library of UNC1215 analogs, a methyl-lysine antagonist originally designed to engage MBT (malignant brain tumor) domains . UNC1215 features a central diamino-triazine core flanked by aromatic substituents, which enable π-π interactions with the aromatic cages of methyl-lysine-binding domains . To diversify its binding profile, researchers introduced chemical modifications at two key positions:
-
Position 1 : Substituents on the aniline ring were varied to alter steric and electronic properties.
-
Position 2 : The terminal benzyl group was replaced with heterocyclic or aliphatic moieties to modulate hydrophobicity .
Tagged versions of these analogs (e.g., biotin or fluorescent labels) were synthesized to facilitate high-throughput screening on protein-domain microarrays . This library enabled the identification of compounds with novel binding specificities, including this compound, which exhibited unexpected affinity for SPIN1’s Tudor domains .
Protein-Domain Microarray Screening for Binding Specificity
A critical step in this compound’s development was the use of protein-domain microarrays to evaluate the binding profiles of UNC1215 analogs. These arrays comprised 156 human methyl-lysine effector domains, including MBT, Tudor, PHD, and chromodomains . Key findings from the screening process include:
| Compound | Binding Targets Identified | SPIN1 Affinity (K<sub>d</sub>) | Selectivity vs. UNC1215 |
|---|---|---|---|
| UNC1215 | MBT domains (L3MBTL1, MBTD1) | N/A | Baseline |
| EML405 | SPIN1, PHF20, 53BP1, MBT domains | 15 μM | Broadened |
| EML631-633 | SPIN1 | 2–7 μM | Enhanced |
EML405 emerged as a lead candidate due to its novel interaction with SPIN1, despite retaining affinity for off-target Tudor domains (e.g., PHF20) . This broad specificity prompted further structural optimization to improve selectivity.
Structural Optimization via X-ray Crystallography
Cocrystallization of EML405 with SPIN1 revealed critical interactions guiding subsequent chemical modifications. The 2.5 Å resolution structure showed EML405 bridging the first and second Tudor domains of SPIN1 :
-
Tudor Domain 1 : The left arm of EML405 occupies the aromatic cage via van der Waals interactions with Y104, Y106, and W109.
-
Tudor Domain 2 : The right arm engages Y245, F258, and Y259, while the central triazine core forms hydrogen bonds with D173 and H252 .
To enhance selectivity, researchers introduced a pyrrolidine group at the 3′ position of the aniline ring, linked via an ethylene spacer (EML631-633) . This modification exploited a negatively charged groove between Tudor domains 1 and 2, yielding the following improvements:
| Compound | SPIN1 K<sub>d</sub> (ITC) | Melting ΔT (°C) | Cellular Stability (CETSA) |
|---|---|---|---|
| EML405 | 15 μM | +5.0 | Moderate |
| EML631 | 2 μM | +8.2 | High |
| EML632 | 7 μM | +6.5 | Moderate |
| EML633 | 2 μM | +7.8 | High |
The pyrrolidine group in EML631 and EML633 formed additional hydrogen bonds with D173 and H252, reducing off-target binding while improving cellular permeability .
Analytical Characterization and Validation
Isothermal Titration Calorimetry (ITC) confirmed the binding affinity of EML405 and its analogs for SPIN1, with K<sub>d</sub> values ranging from 2 to 15 μM . Thermal Shift Assays demonstrated compound-induced stabilization of SPIN1, correlating with cellular activity in CETSA experiments .
Cellular Thermal Shift Assay (CETSA) Results :
-
EML405 : Increased GFP-SPIN1 melting temperature by 5°C.
-
EML631-633 : Increased melting temperature by 6.5–8.2°C, confirming enhanced target engagement .
Methyl-Peptide Competition Assays further validated that EML631-633 blocked SPIN1’s interaction with H3K4me3 at lower concentrations than EML405 (IC<sub>50</sub> of 5 μM vs. 25 μM) .
Applications in Epigenetic Drug Discovery
EML405 and its derivatives have been instrumental in dissecting SPIN1’s role in transcriptional coactivation. Key applications include:
-
Chromatin Recruitment Inhibition : EML631 reduced SPIN1 occupancy at H3K4me3-enriched promoters by 70% in ChIP-qPCR assays .
-
Transcriptional Modulation : Treatment with EML631 downregulated SPIN1-driven genes (e.g., IL1B, BST2) by 4–6-fold in T778 leukemia cells .
These findings underscore this compound’s utility as a chemical probe for studying Tudor domain-mediated epigenetic regulation.
Q & A
Q. How can this compound studies align with emerging trends in green chemistry?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
